Ácido N-acetilneuramínico 2-desoxi-2,3-deshidro

Descripción general

Descripción

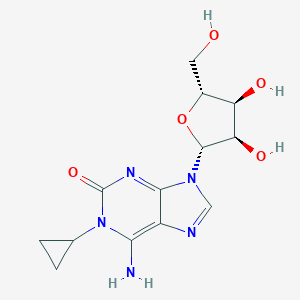

El ácido 2-desoxi-2,3-didehidro-N-acetilneuramínico, comúnmente conocido como DANA, es un inhibidor de la sialidasa. Fue el primer compuesto identificado que inhibe la actividad de las enzimas sialidasas, que son cruciales para la proliferación de los virus de la influenza. DANA se deriva del ácido siálico y desempeña un papel importante en la investigación antiviral, particularmente en el desarrollo de tratamientos para la influenza.

Aplicaciones Científicas De Investigación

DANA tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de la sialidasa y diseñar nuevos inhibidores.

Biología: Ayuda a comprender el papel de las enzimas sialidasas en las infecciones virales y los procesos celulares.

Medicina: Sirve como base para el desarrollo de fármacos antivirales, particularmente para el tratamiento de la influenza.

Industria: Se utiliza en la producción de agentes antivirales y en la investigación para el desarrollo de nuevos compuestos terapéuticos

Mecanismo De Acción

DANA ejerce sus efectos inhibiendo la actividad de las enzimas sialidasas. Estas enzimas son responsables de la escisión de los residuos de ácido siálico de las glicoproteínas y los glucolípidos, un paso crucial en la liberación de partículas virales de las células infectadas. Al inhibir la sialidasa, DANA evita la propagación del virus a nuevas células, limitando así la infección .

Análisis Bioquímico

Biochemical Properties

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid plays a crucial role in biochemical reactions by inhibiting neuraminidase enzymes. These enzymes, including NEU1, NEU2, NEU3, and NEU4, are responsible for the hydrolysis of sialic acids from glycoproteins and glycolipids. The inhibition of these enzymes by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid prevents the release of sialic acids, thereby affecting various cellular processes. The compound interacts with the active site of neuraminidase enzymes, forming a stable complex that inhibits their activity .

Cellular Effects

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid influences various types of cells and cellular processes. By inhibiting neuraminidase activity, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of neuraminidase can lead to the accumulation of sialic acids on the cell surface, which can alter cell-cell interactions and signal transduction pathways. Additionally, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid has been shown to modulate insulin secretion in pancreatic cells by affecting sialidase activity .

Molecular Mechanism

The molecular mechanism of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid involves its binding to the active site of neuraminidase enzymes. This binding inhibits the enzymatic activity by preventing the cleavage of sialic acids from glycoproteins and glycolipids. The compound acts as a transition state analog, mimicking the natural substrate of neuraminidase and forming a stable complex with the enzyme. This inhibition can lead to changes in gene expression and cellular functions, as the removal of sialic acids is a critical step in various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the inhibition of neuraminidase by 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid can lead to sustained changes in cellular function, including reduced viral replication and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits neuraminidase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that the compound can reduce viral replication and alleviate symptoms of viral infections at therapeutic doses .

Metabolic Pathways

2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is involved in metabolic pathways related to the metabolism of sialic acids. It interacts with neuraminidase enzymes, inhibiting their activity and preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can affect metabolic flux and the levels of various metabolites, as sialic acids play a critical role in cellular metabolism and signaling .

Transport and Distribution

Within cells and tissues, 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on neuraminidase enzymes. The distribution of the compound can influence its overall efficacy and impact on cellular functions .

Subcellular Localization

The subcellular localization of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid is primarily determined by its interactions with neuraminidase enzymes and other cellular components. The compound is directed to specific compartments, such as lysosomes and the cell membrane, where it can inhibit neuraminidase activity. Post-translational modifications and targeting signals play a role in the precise localization of the compound, affecting its activity and function within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

DANA se sintetiza a través de la deshidratación del grupo hidroxilo C2 del ácido siálico. El proceso implica la eliminación de una molécula de agua de la estructura del ácido siálico, lo que da como resultado la formación de DANA. La sustitución del grupo hidroxilo en la posición C4 por un grupo amino aumenta significativamente la afinidad de unión del compuesto, lo que lleva a la creación de 4-amino-DANA, un inhibidor más potente .

Métodos de producción industrial

La producción industrial de DANA implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso suele incluir el uso de manipuladores de líquidos automatizados para la adición precisa de reactivos y el control de las condiciones de reacción. El compuesto sintetizado se purifica entonces utilizando técnicas como la cristalización o la cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

DANA experimenta diversas reacciones químicas, que incluyen:

Oxidación: DANA puede oxidarse para formar diferentes derivados con afinidades de unión alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de DANA, potencialmente mejorando sus propiedades inhibitorias.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran a DANA incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar resultados óptimos .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de DANA con afinidades de unión mejoradas y actividades inhibitorias.

Comparación Con Compuestos Similares

Compuestos similares

Zanamivir: Otro inhibidor de la sialidasa utilizado como fármaco antiviral.

Oseltamivir: Un fármaco antiviral ampliamente utilizado que inhibe la actividad de la sialidasa.

Peramivir: Un inhibidor de la sialidasa utilizado para tratar la influenza.

Unicidad de DANA

DANA es único debido a su inhibición pan-selectiva de todas las isoenzimas de neuraminidasa humanas, lo que lo convierte en un compuesto versátil para estudiar la inhibición de la sialidasa. Su estructura permite diversas modificaciones, lo que lleva al desarrollo de derivados más potentes .

Propiedades

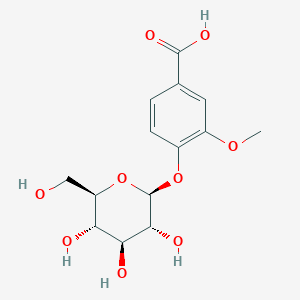

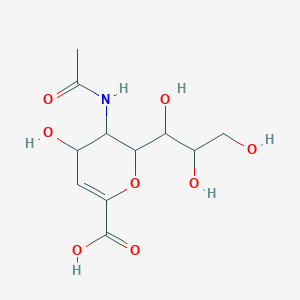

IUPAC Name |

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJZWSZQKHCIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24967-27-9 | |

| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []

ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.

A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []

A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []

A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []

A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.